Oral Anti-Inflammatory Potency Ranking: Orpanoxin ED₅₀ 35.6 mg/kg—1.7-Fold More Potent Than Diflunisal, >8.4-Fold Over Benoxaprofen, Tolmetin, and Sulindac
In the definitive head-to-head oral potency comparison across seven NSAIDs using the rat paw carrageenin-induced edema assay, orpanoxin achieved the second-lowest ED₅₀ value. Ranked oral ED₅₀ values (mg/kg) were: piroxicam 0.55, orpanoxin 35.6, diflunisal 59.6, with benoxaprofen, tolmetin sodium, and sulindac all exceeding 300; zomepirac sodium was inactive [1]. Only piroxicam, orpanoxin, and diflunisal exceeded 60% edema inhibition, and inhibition was generally greater at 4 h than at 6 h post-carrageenin for all active compounds [1]. Orpanoxin thus occupies a specific intermediate potency niche: 1.7-fold more potent than diflunisal and at minimum 8.4-fold more potent than benoxaprofen, tolmetin, or sulindac on an ED₅₀ basis.
| Evidence Dimension | Oral anti-inflammatory potency (ED₅₀, mg/kg p.o. in rat paw carrageenin edema) |
|---|---|
| Target Compound Data | Orpanoxin: ED₅₀ = 35.6 mg/kg p.o.; >60% edema inhibition at 4 h |
| Comparator Or Baseline | Piroxicam: 0.55; Diflunisal: 59.6; Benoxaprofen: >300; Tolmetin sodium: >300; Sulindac: >300; Zomepirac sodium: inactive |
| Quantified Difference | Orpanoxin is 1.7× more potent than diflunisal; ≥8.4× more potent than benoxaprofen, tolmetin, and sulindac; 64.7-fold less potent than piroxicam |
| Conditions | Rat paw carrageenin-induced edema; oral administration; ED₅₀ measured at 4 h post-carrageenin; n=6 reference NSAIDs compared simultaneously |
Why This Matters
For research protocols requiring an NSAID reference standard with potency intermediate between high-potency oxicams (piroxicam) and lower-potency first-generation propionic acids, orpanoxin provides a calibrated intermediate that is not reproducible by substituting any single comparator from this panel.
- [1] Brooks RR, Bonk KR, Decker GE, Miller KE. Anti-inflammatory activity of orpanoxin administered orally and topically to rodents. Agents Actions. 1985 Jul;16(5):369-76. doi:10.1007/BF01982875. PMID:4050616. View Source
